1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine
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Overview
Description
1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves several steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure optimal reaction rates and yields.
Scientific Research Applications
1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, leading to anti-tumor or antibacterial effects .
Comparison with Similar Compounds
1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as:
1-(5-Bromo-7-chlorobenzofuran-2-yl)-2-methylpropan-1-amine: This compound has similar structural features but with a bromine atom at the 5th position, which may alter its chemical and biological properties.
1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7,11H,14H2,1-2H3 |
InChI Key |
FSEKYKBCYREOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C(=CC=C2)Cl)N |
Origin of Product |
United States |
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